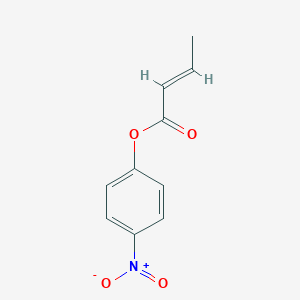
2-Butenoic acid, 4-nitrophenyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-nitrophenyl ester, (E)- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis and has been studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Butenoic acid, 4-nitrophenyl ester, (E)- is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines to form covalent adducts. This mechanism has been studied in the context of drug development and has shown promising results.
Biochemical And Physiological Effects
Studies have shown that 2-Butenoic acid, 4-nitrophenyl ester, (E)- has a number of biochemical and physiological effects. These include inhibition of various enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as activation of the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Butenoic acid, 4-nitrophenyl ester, (E)- in lab experiments is its high reactivity, which makes it a useful reagent for organic synthesis. However, its reactivity also presents a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Future Directions
There are a number of future directions for research on 2-Butenoic acid, 4-nitrophenyl ester, (E)-. Some potential areas of study include its use in drug development, its potential as a diagnostic tool, and its role in the regulation of oxidative stress. Additionally, further research is needed to fully understand its mechanism of action and to develop methods for controlling its reactivity in lab experiments.
Synthesis Methods
The synthesis of 2-Butenoic acid, 4-nitrophenyl ester, (E)- involves the reaction of 4-nitrophenol with acryloyl chloride in the presence of a base catalyst. The resulting compound is a yellow crystalline solid with a melting point of 80-82°C.
Scientific Research Applications
2-Butenoic acid, 4-nitrophenyl ester, (E)- has been used in scientific research for a variety of applications. One of the most common uses is in organic synthesis, where it is used as a reagent in the preparation of various compounds. This compound has also been studied for its potential use in the development of new drugs and therapeutic agents.
properties
CAS RN |
14617-88-0 |
|---|---|
Product Name |
2-Butenoic acid, 4-nitrophenyl ester, (E)- |
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(4-nitrophenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h2-7H,1H3/b3-2+ |
InChI Key |
DKEFLVTVKNEDSR-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES |
CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
synonyms |
(E)-2-Butenoic acid 4-nitrophenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



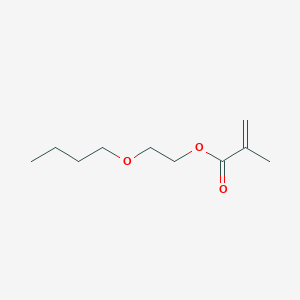
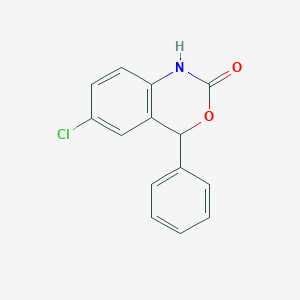
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
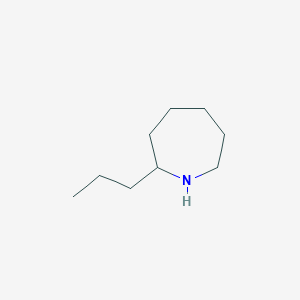
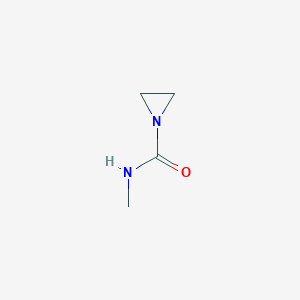
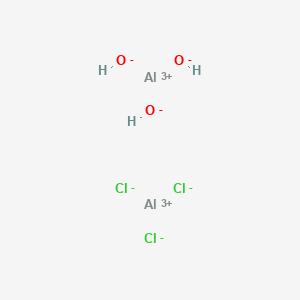
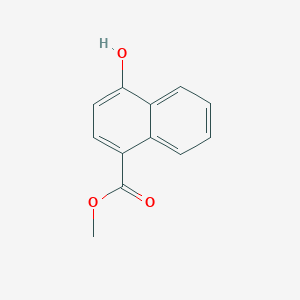
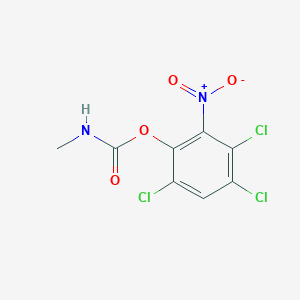
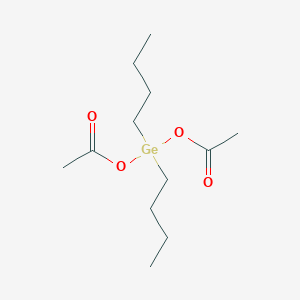
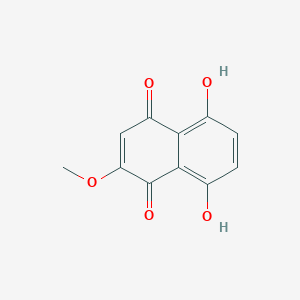
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
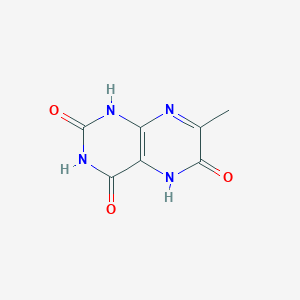
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)